

Preliminary Investigation of 4-Hydroxyphenylboronic Acid Derivatives: A Technical Guide

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Compound of Interest

Compound Name: 4-Hydroxyphenylboronic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-hydroxyphenylboronic acid** and its derivatives, focusing on their synthesis, biological activities, and applications in drug discovery and development. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in medicinal chemistry and related fields.

Introduction

4-Hydroxyphenylboronic acid is a versatile building block in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. [1] Its bifunctional nature, possessing both a reactive boronic acid moiety and a modifiable hydroxyl group, makes it an attractive scaffold for the synthesis of a diverse range of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). [1] The incorporation of the **4-hydroxyphenylboronic acid** motif into molecules has been shown to modulate their biological activity, offering a promising avenue for the development of novel therapeutics. This guide will delve into specific applications of its derivatives as inhibitors of key signaling pathways and as antibacterial agents.

Data Presentation: Biological Activities of 4-Hydroxyphenylboronic Acid Derivatives

The following tables summarize the quantitative biological data for various derivatives of **4-hydroxyphenylboronic acid**, categorized by their therapeutic target.

Table 1: PDK1 Inhibitory Activity of 2-Anilino-4-aryl-8H-purine Derivatives

Compound	Structure	PDK1 IC50 (nM)	Cell Proliferation IC50 (μM)	Reference
1	2-((4-methoxyphenyl)amino)-4-(4-hydroxyphenyl)-8H-purine	50	1.2	[1]
2	2-((4-chlorophenyl)amino)-4-(4-hydroxyphenyl)-8H-purine	30	0.8	[1]
3	2-((3,4-dimethylphenyl)amino)-4-(4-hydroxyphenyl)-8H-purine	75	2.5	[1]
GSK2334470	(Reference Compound)	~10	-	[2]

Table 2: Hedgehog Signaling Inhibitory Activity of Estrone-Derived Analogs

Compound	Structure	Inhibition of SHH Signaling at 5 μ M (%)	Reference
4	Estrone-derived analog	70%	[3]
5	C-3 deoxy analog of 4	80%	[3]
Cyclopamine	(Reference Compound)	Comparable to 4 and 5	[4]

Table 3: Antibacterial Activity of Benzoxaborole and Other Derivatives

Compound	Target Organism	MIC (μ g/mL)	Reference
AN11527 (Benzoxaborole)	Escherichia coli (TolC mutant)	6.25	[5]
Benzosiloxaborole Derivative 1	Staphylococcus aureus (MSSA)	0.39 - 3.12	[6]
Benzosiloxaborole Derivative 2	Staphylococcus aureus (MRSA)	0.39 - 3.12	[6]
3-((4-hydroxyphenyl)amino) propanoic acid hydrazone 14	Candida auris	0.5 - 64	[7]
3-((4-hydroxyphenyl)amino) propanoic acid dihydrazide 6	Pseudomonas aeruginosa AR-1114	32	[7]
3-((4-hydroxyphenyl)amino) propanoic acid dihydrazide 6	Acinetobacter baumannii AR-0273	32	[7]

Experimental Protocols

This section provides detailed methodologies for the synthesis of key **4-hydroxyphenylboronic acid** derivatives.

General Suzuki-Miyaura Coupling Protocol

The Suzuki-Miyaura cross-coupling reaction is a fundamental method for the synthesis of biaryl compounds from aryl halides and arylboronic acids.[8]

Materials:

- Aryl halide (1.0 mmol)
- **4-Hydroxyphenylboronic acid** (1.2 mmol)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$) (0.02 mmol)
- Triphenylphosphine (PPh_3) (0.08 mmol)
- 2M Aqueous sodium carbonate (Na_2CO_3) solution (2.0 mL)
- n-Propanol (20 mL)
- Ethyl acetate
- Brine

Procedure:

- To a round-bottom flask, add the aryl halide, **4-hydroxyphenylboronic acid**, and n-propanol.
- Stir the mixture at room temperature until all solids are dissolved.
- Add palladium(II) acetate, triphenylphosphine, and the aqueous sodium carbonate solution.
- Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

- Upon completion, cool the reaction to room temperature and add water.
- Extract the aqueous layer with ethyl acetate.
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography.[8]

Synthesis of 2-Anilino-4-(4-hydroxyphenyl)-8H-purine Derivatives (PDK1 Inhibitors)

Starting Materials:

- 2,4-Dichloro-8H-purine
- Appropriate aniline derivative
- **4-Hydroxyphenylboronic acid**
- Palladium catalyst (e.g., Pd(PPh₃)₄)
- Base (e.g., K₂CO₃)
- Solvent (e.g., Dioxane/water)

Step 1: Nucleophilic Aromatic Substitution

- React 2,4-dichloro-8H-purine with the desired aniline derivative in the presence of a base to selectively substitute the chlorine at the 2-position.

Step 2: Suzuki-Miyaura Coupling

- Couple the resulting 2-anilino-4-chloro-8H-purine with **4-hydroxyphenylboronic acid** using a palladium catalyst and a base in a suitable solvent system.[9]

- Purify the final product by chromatography.

Synthesis of Estrone-Derived Hedgehog Signaling Inhibitors

The synthesis of these complex molecules involves a multi-step process starting from estrone. The 4-hydroxyphenyl group can be introduced via a Suzuki coupling at a suitable position on the steroid scaffold.

General Procedure Outline:

- Functionalize the estrone backbone to introduce a halide or triflate for subsequent coupling.
- Perform a Suzuki-Miyaura coupling reaction with **4-hydroxyphenylboronic acid** to introduce the key aryl moiety.
- Carry out further synthetic transformations to construct the final heterocyclic ring system.^[3]

Synthesis of Benzoxaboroles

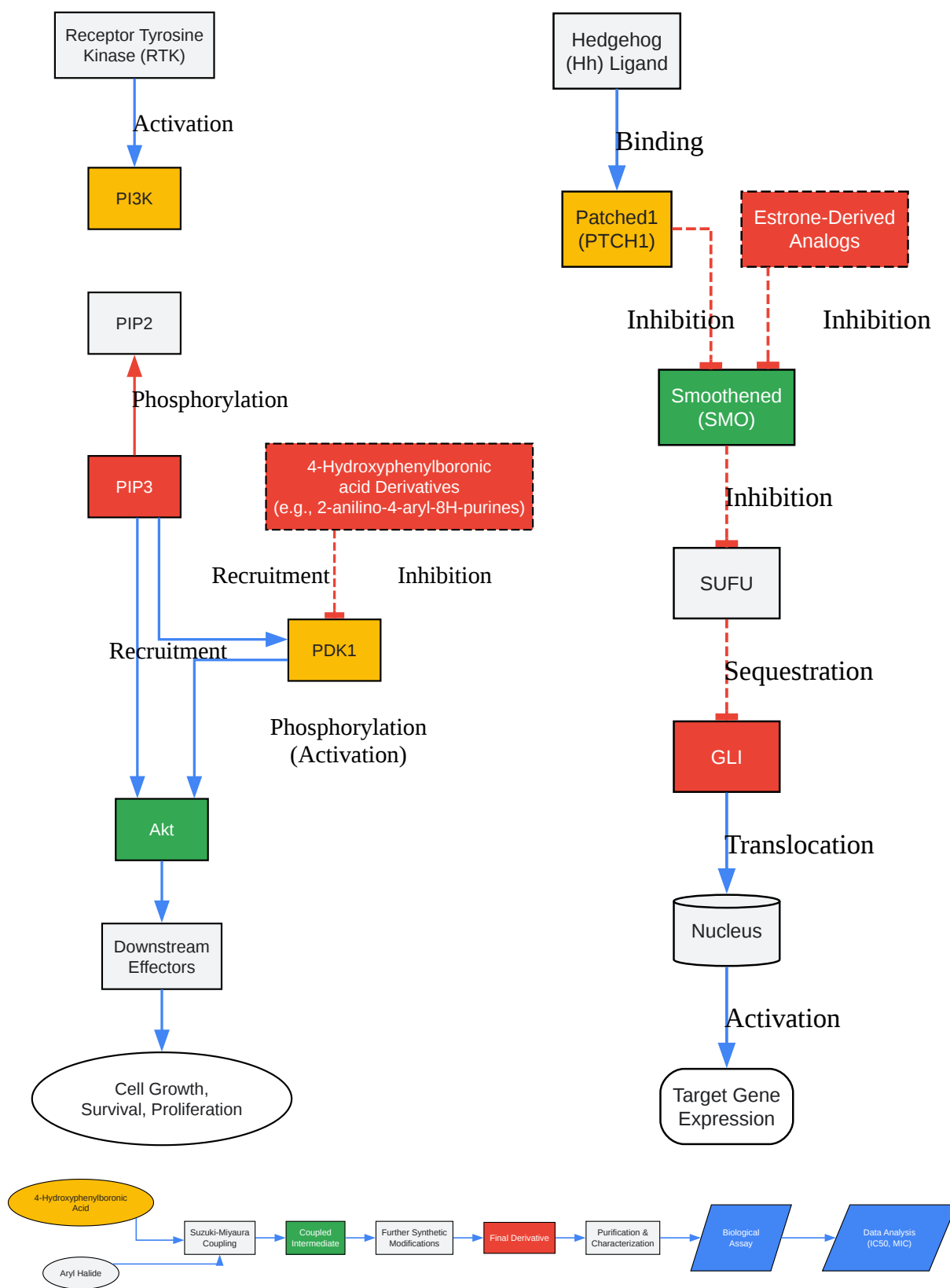
Benzoxaboroles can be synthesized through various methods. One common approach involves the intramolecular cyclization of an ortho-substituted phenylboronic acid.

Example Protocol:

- Start with a suitably substituted 2-bromophenol.
- Protect the hydroxyl group.
- Perform a metal-halogen exchange followed by reaction with a borate ester to install the boronic acid functionality.
- Deprotect the hydroxyl group.
- Induce cyclization to form the benzoxaborole ring.

Mandatory Visualizations

The following diagrams illustrate key signaling pathways and a general experimental workflow.



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